3-(5-Fluoro-2,4-dinitroanilino)-proxyl free radical
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Overview
Description
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of a fluorine atom, two nitro groups, and a pyrrolidinyloxy moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy typically involves multiple steps. One common method starts with the nitration of 5-fluoroaniline to introduce the nitro groups. This is followed by the reaction with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy under specific conditions to form the final product. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in specialized reactors. The process is optimized for efficiency and safety, with careful monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The fluorine atom and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of new compounds with varying properties .
Scientific Research Applications
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy is used in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying biological systems.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy involves its interaction with specific molecular targets. The fluorine atom and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable radicals and interact with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-Fluoro-2,4-dinitroanilino)-PROXYL: A similar compound with comparable properties and applications.
(2S)-2-(5-Fluoro-2,4-dinitroanilino)propanamide: Another related compound used in similar research fields.
Uniqueness
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Its ability to form stable radicals and participate in various chemical reactions makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H18FN4O5 |
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Molecular Weight |
341.31 g/mol |
InChI |
InChI=1S/C14H18FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16H,7H2,1-4H3 |
InChI Key |
WYXCUKFSEWVLKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C |
Origin of Product |
United States |
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